molecular formula C12H15N3 B13713195 Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine

Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B13713195
M. Wt: 201.27 g/mol
InChI Key: NQCFXEHJTQPKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, dihydroimidazoles, and imidazole N-oxides .

Scientific Research Applications

Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[(2-phenyl-1H-imidazol-5-yl)methyl]ethanamine

InChI

InChI=1S/C12H15N3/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10/h3-7,9,13H,2,8H2,1H3,(H,14,15)

InChI Key

NQCFXEHJTQPKEW-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN=C(N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.